molecular formula C20H15F6N3O4S B2958551 7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 338412-25-2

7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Numéro de catalogue: B2958551
Numéro CAS: 338412-25-2
Poids moléculaire: 507.41
Clé InChI: FYPUEMQVQSDYOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a useful research compound. Its molecular formula is C20H15F6N3O4S and its molecular weight is 507.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a novel compound with significant potential in pharmacological applications, particularly in cancer therapy. This compound's structure includes a naphthyridine core substituted with trifluoromethyl groups and a morpholinosulfonyl phenoxy moiety, which may enhance its biological activity.

  • Molecular Formula : C20_{20}H15_{15}F6_{6}N3_{3}O4_{4}S
  • Molecular Weight : 507.41 g/mol
  • CAS Number : 338412-25-2

Preliminary studies indicate that this compound acts as a farnesyltransferase inhibitor. Farnesyltransferase is crucial for the membrane association of several signal transduction proteins involved in cancer progression. The inhibition of this enzyme leads to altered cell signaling pathways, promoting apoptosis in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineInhibition Rate (%)IC50_{50} (μM)
A549 (Lung Adenocarcinoma)100.078.99
HepG2 (Liver Carcinoma)99.986.92
DU145 (Prostate Carcinoma)99.937.89
MCF-7 (Breast Cancer)100.398.26

These results indicate that the compound is more effective than Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor, in inhibiting cell growth across these cancer types .

Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound induces apoptosis by:

  • Cell Cycle Arrest : It significantly increases the percentage of HepG2 cells in the S phase, suggesting a blockade in cell cycle progression.
  • Mitochondrial Dysfunction : Changes in mitochondrial membrane potential were observed, indicating that the compound may trigger apoptotic pathways through mitochondrial pathways.
  • Caspase Activation : The activation of caspase-3 was noted, which is a hallmark of apoptosis.

Case Studies and Research Findings

Several studies have focused on the efficacy and safety profile of this compound:

  • Study on HepG2 Cells :
    • Treatment with varying concentrations resulted in significant apoptosis and cell cycle arrest.
    • Flow cytometry analysis showed increased S phase arrest from an average of 26.43% in control to over 37% at higher concentrations.
  • Comparative Analysis with Other Compounds :
    • The compound was compared against other known inhibitors, demonstrating superior inhibition rates and lower IC50_{50} values.
  • Molecular Docking Studies :
    • Molecular docking simulations indicated strong binding affinity to farnesyltransferase, supporting its role as a targeted therapeutic agent.

Propriétés

IUPAC Name

4-[4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F6N3O4S/c21-19(22,23)15-11-16(20(24,25)26)27-18-14(15)5-6-17(28-18)33-12-1-3-13(4-2-12)34(30,31)29-7-9-32-10-8-29/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPUEMQVQSDYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.